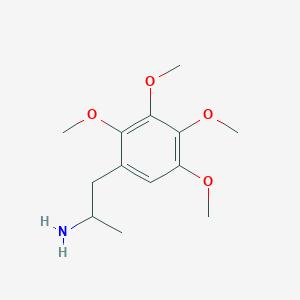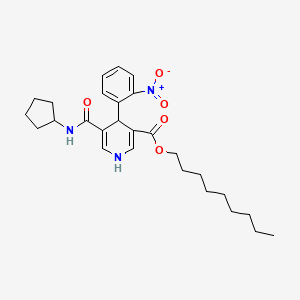
3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopropylamino group, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid core, followed by the introduction of the cyclopropylamino group and the nitrophenyl group through various substitution reactions. The final step involves esterification to attach the nonyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of specific catalysts, controlled temperatures, and pressure conditions. The process would also include purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylamino group or the nitrophenyl group.
Reduction: Reduction reactions can occur, especially at the nitrophenyl group, converting it to an amine.
Substitution: Various substitution reactions can take place, particularly on the pyridine ring and the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications, particularly if they exhibit bioactive properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in cellular pathways. The cyclopropylamino and nitrophenyl groups may play crucial roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid cores but different substituents.
Cyclopropylamino derivatives: Compounds with cyclopropylamino groups attached to different cores.
Nitrophenyl derivatives: Compounds with nitrophenyl groups attached to various backbones.
Uniqueness
What sets 3-Pyridinecarboxylic acid, 1,4-dihydro-5-((cyclopropylamino)carbonyl)-4-(2-nitrophenyl)-, nonyl ester apart is its combination of functional groups, which may confer unique chemical and biological properties. This makes it a compound of interest for further research and development.
Propiedades
Número CAS |
110263-73-5 |
|---|---|
Fórmula molecular |
C27H37N3O5 |
Peso molecular |
483.6 g/mol |
Nombre IUPAC |
nonyl 5-(cyclopentylcarbamoyl)-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H37N3O5/c1-2-3-4-5-6-7-12-17-35-27(32)23-19-28-18-22(26(31)29-20-13-8-9-14-20)25(23)21-15-10-11-16-24(21)30(33)34/h10-11,15-16,18-20,25,28H,2-9,12-14,17H2,1H3,(H,29,31) |
Clave InChI |
QGUNSQCBASFRLR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)C1=CNC=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



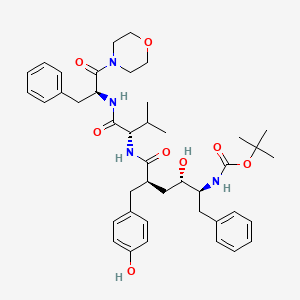
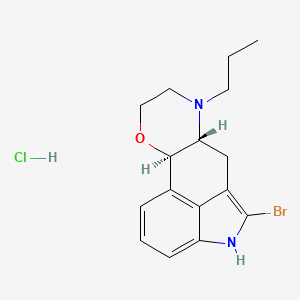
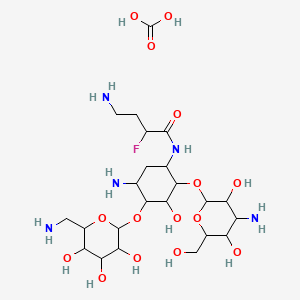

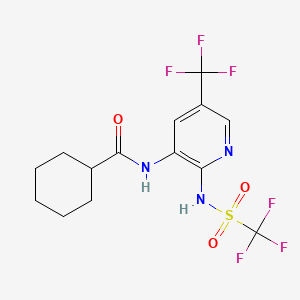
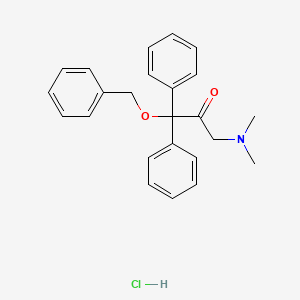
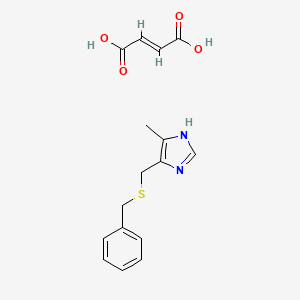

![1-azabicyclo[2.2.2]octan-3-yl 2,2-diphenylpentanoate](/img/structure/B12764984.png)


